6-Methoxy-3-methylpyridin-2-amine

Description

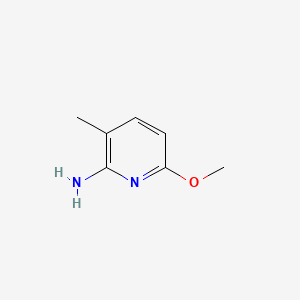

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOIQKBHKHOJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743206 | |

| Record name | 6-Methoxy-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260663-81-7 | |

| Record name | 6-Methoxy-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy 3 Methylpyridin 2 Amine and Analogues

Established Synthetic Pathways for Pyridine (B92270) Amines with Methoxy (B1213986) and Alkyl Substituents

The synthesis of substituted aminopyridines, such as 6-methoxy-3-methylpyridin-2-amine, relies on a robust foundation of well-established chemical reactions. These methods typically involve the sequential or convergent introduction of the necessary methoxy, methyl, and amino groups onto the pyridine core.

Strategies for Introducing Methoxy and Methyl Groups onto the Pyridine Ring

The regioselective placement of methyl and methoxy substituents on a pyridine ring is a critical step in the synthesis of the target compound. A variety of methods have been developed to achieve this.

Methyl Group Introduction: The introduction of a methyl group can be challenging due to the electron-deficient nature of the pyridine ring, which can deactivate it towards electrophilic substitution and complicate C-methylation. semanticscholar.org Several strategies have been devised to overcome these challenges:

Modification of Existing Functional Groups: A carbon-based functional group already on the ring can be chemically converted into a methyl group. semanticscholar.org

Nucleophilic Attack: Electron-poor pyridines can react with methyl nucleophiles like methyl lithium or Grignard reagents. To enhance reactivity, the pyridine is often converted into a more electrophilic pyridinium (B92312) species. semanticscholar.org

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling using methyl boronic acid, have emerged as a powerful, green, and high-yielding method for methylation. researchgate.net

Radical Reactions: Using reagents like methanol (B129727) as a source of methyl radicals provides another avenue for methylation. semanticscholar.org

Methoxy Group Introduction: The methoxy group is typically installed via nucleophilic aromatic substitution (SNAr) on a pyridine ring that has a suitable leaving group, such as a halogen, at the desired position. For instance, a chloropyridine derivative can be treated with sodium methoxide (B1231860) in methanol. Another approach involves the reaction of a trimethylpyridine with methanol in the presence of a catalyst to introduce a methoxy group. ontosight.ai In the synthesis of related compounds, methoxy groups have been shown to enhance potency, with their introduction being a key step in structure-activity relationship studies. nih.gov

Amination Reactions and Pyridine Ring Formation

The introduction of the amino group and the construction of the pyridine ring itself are fundamental aspects of synthesizing aminopyridines.

Amination of the Pyridine Ring:

Chichibabin Reaction: This classic reaction involves the direct amination of the pyridine ring using sodium amide (NaNH₂). youtube.comresearchgate.net It typically results in amination at the 2-position. youtube.com

Amination of Pyridine N-Oxides: A widely used and highly regioselective method involves the conversion of the parent pyridine to a pyridine N-oxide. Activating the N-oxide with an agent like tosyl anhydride (B1165640) (Ts₂O) or trifluoroacetic anhydride (TFAA) makes the C2 and C4 positions susceptible to nucleophilic attack by an amine. researchgate.netresearchgate.net This method is often high-yielding and compatible with a range of functional groups. researchgate.net

Copper-Catalyzed Amination: Halopyridines, such as 2-bromopyridine, can be efficiently aminated using aqueous ammonia (B1221849) in the presence of a copper catalyst (e.g., Cu₂O) and a ligand like N,N'-dimethylethylenediamine (DMEDA). rsc.org

Via Phosphonium (B103445) Salts: A newer strategy involves converting the pyridine into a phosphonium salt, which then reacts with sodium azide (B81097) to produce an iminophosphorane. This intermediate can be hydrolyzed to yield the amine. This method is noted for its precise regioselectivity. nih.gov

Pyridine Ring Formation: While many syntheses start with a pre-formed pyridine ring, it is also possible to construct the substituted ring from acyclic precursors.

Condensation Reactions: Traditional methods often involve the condensation of aldehydes or ketones with ammonia or amines. acsgcipr.orgosti.gov

Cycloaddition Reactions: [2+2+2] cycloaddition reactions catalyzed by metals like iron or copper provide a powerful and atom-economical route to highly substituted pyridines. bohrium.comfigshare.com

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the pyridine ring, offering high efficiency and molecular diversity. bohrium.com

C-H Activation: A one-pot sequence involving rhodium-catalyzed C-H alkenylation of an imine with an alkyne, followed by electrocyclization and aromatization, can produce highly substituted pyridines. osti.gov

Novel Approaches and Advancements in this compound Synthesis

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing substituted aminopyridines.

Chemo- and Regioselective Synthesis Strategies

Achieving precise control over the placement of functional groups (regioselectivity) and the reaction of one functional group in the presence of others (chemoselectivity) is a major goal in modern organic synthesis.

Iron-Catalyzed [2+2+2] Cycloaddition: Iron complexes can catalyze the cycloaddition of two terminal alkynes with a cyanamide (B42294) to form 4,6-disubstituted 2-aminopyridines with high chemo- and regioselectivity. figshare.comnih.gov

Copper-Catalyzed Formal [2+2+2] Cycloaddition: A copper(I)/N-bromosuccinimide catalyzed reaction of primary amines with terminal alkynes yields 2,4,5-trisubstituted pyridines, demonstrating a novel mode of cycloaddition with high selectivity. bohrium.com

Multicomponent Reactions (MCRs): An efficient one-pot, three-component reaction of 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds can produce fluorinated 2-aminopyridines with high regioselectivity. rsc.org

Amination via Pyridine N-Oxides: The amination of pyridine N-oxides is inherently regioselective, favoring the 2-position, and represents a robust strategy for producing 2-aminopyridines. researchgate.netresearchgate.net

| Method | Catalyst/Reagent | Reactants | Product Type | Selectivity | Reference(s) |

| [2+2+2] Cycloaddition | Iron-PDAI Complex | Terminal Alkynes, Cyanamide | 4,6-Disubstituted 2-Aminopyridines | Chemo- and Regioselective | nih.gov, figshare.com |

| Formal [2+2+2] Cycloaddition | CuI / NBS | Primary Amines, Terminal Alkynes | 2,4,5-Trisubstituted Pyridines | Chemo- and Regioselective | bohrium.com |

| One-Pot MCR | None (Heating) | 1,1-Enediamines, Aldehydes, 1,3-Dicarbonyls | Fluorinated 2-Aminopyridines | Regioselective | rsc.org |

| Amination | Ts₂O / TFA | Pyridine N-Oxide, Amine | 2-Aminopyridines | Regioselective (C2) | researchgate.net, researchgate.net |

Application of Green Chemistry Principles in Aminopyridine Synthesis

The principles of green chemistry aim to make chemical synthesis more sustainable by reducing waste, using less hazardous substances, and improving energy efficiency. ijarsct.co.in

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating. nih.govacs.org For example, a one-pot, four-component synthesis of pyridine derivatives under microwave irradiation achieved excellent yields (82-94%) in just 2-7 minutes. nih.govacs.org

Multicomponent Reactions (MCRs): MCRs are inherently green as they combine several steps into one pot, reducing solvent use, purification steps, and waste generation. bohrium.com They are a key strategy for the sustainable synthesis of pyridine-based structures. bohrium.com

Green Catalysts: The use of non-toxic, inexpensive, and recyclable catalysts, such as those based on iron, is a central theme in green pyridine synthesis. rsc.org Research is also exploring biocatalysts (enzymes) that operate under mild conditions. ijarsct.co.in

Alternative Solvents: The development of deep eutectic solvents (DES), which are typically non-toxic and biodegradable, is being explored for pyridine synthesis. ijarsct.co.in Many modern methods also aim for solvent-free conditions. bohrium.com

Characterization of Precursors and Intermediates in this compound Synthetic Routes

The unambiguous identification of all precursors and intermediates is essential to confirm the success of each synthetic step. A combination of spectroscopic and analytical techniques is employed for this purpose. For instance, in a copper-catalyzed amination to produce 2-methoxy-6-aminopyridine, a key analogue, the final product was characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the structure, connectivity, and chemical environment of the atoms in the molecule. rsc.org

Mass Spectrometry (MS): Low-resolution (LRMS) or high-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the compound, confirming its elemental composition. rsc.org

Infrared (IR) Spectroscopy: This technique identifies the presence of key functional groups, such as N-H (amine), C=N (pyridine ring), and C-O (methoxy ether) bonds. acs.org

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N) in the compound, which is compared against the calculated theoretical values to confirm purity and identity. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of intermediates and final products, capable of identifying and quantifying impurities. europa.eu

An example of characterization data for a related precursor, 2-methoxy-6-aminopyridine, is provided below. rsc.org

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ 7.31 (m, 1H), 6.01-6.09 (m, 2H), 4.51 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ 162.8, 156.6, 139.4, 98.9, 97.4, 52.4 |

| LRMS | m/z = 124 |

Structure Activity Relationship Sar Studies of 6 Methoxy 3 Methylpyridin 2 Amine Derivatives

Influence of Substituent Position and Nature on Observed Biological Activities

The specific arrangement and chemical nature of the substituents on the pyridine (B92270) ring of 6-methoxy-3-methylpyridin-2-amine are pivotal in defining its interactions with biological targets. Research into a variety of derivatives has demonstrated that even minor modifications can lead to significant changes in biological outcomes, such as receptor binding and enzyme inhibition.

The methoxy (B1213986) group (-OCH₃) at the 6-position of the pyridine ring is a significant determinant of the molecule's biological activity. Its modification or replacement has been a key strategy in SAR studies to probe its role in molecular interactions.

Studies on related aminopyridine and coumarin-based compounds have shown that the presence and position of methoxy groups can profoundly affect binding affinity and selectivity. For instance, in a series of 3,5-diaryl-2-aminopyridine derivatives, the removal of a methoxy group from a phenyl ring attached to the pyridine core led to a significant loss in potency. Specifically, removing one of two meta-methoxy groups resulted in a 35-fold decrease in potency, while removing the para-methoxy group caused a 10-fold reduction in activity. acs.org This highlights the critical contribution of methoxy groups to the binding energy, likely through favorable interactions within the target's binding pocket.

In other molecular contexts, such as curcuminoids binding to human serum albumin, methoxy groups can introduce steric hindrance, preventing a compound from adopting an optimal binding conformation. nih.gov The number of methoxy groups has also been shown to correlate with biological activity; in some series of pyridine derivatives, increasing the number of methoxy substituents led to enhanced antiproliferative activity, indicating their importance in ligand-target interactions. mdpi.com For derivatives of this compound, the methoxy group's electron-donating nature and its potential to form hydrogen bonds are key features that influence how the molecule docks with its biological target. nih.govnih.gov

The table below illustrates the effect of methoxy group modifications on the inhibitory activity of certain pyridine derivatives.

| Compound | Modification | Relative Potency |

| Derivative 15 | Two meta-methoxy groups | 1 |

| Derivative 16 | One meta-methoxy group removed | 1/35 |

| Derivative 17 | Para-methoxy group removed | 1/10 |

| Derivative 20 | Both meta-methoxy groups removed | 1/500 |

This table is based on data for 3,5-diaryl-2-aminopyridine ALK2 inhibitors and is illustrative of the importance of methoxy groups in related structures. acs.org

In SAR studies of various pyridine derivatives, the position of the methyl group has been shown to be critical. For example, in a series of compounds targeting breast cancer cells, methyl group substitutions at the para position resulted in high antiproliferative activity, while substitutions at the ortho and meta positions led to a decrease in activity. mdpi.com This suggests that the methyl group at a specific position may fit into a hydrophobic pocket within the receptor, enhancing binding affinity.

The following table demonstrates the impact of the position of a methyl group on the antiproliferative activity (IC₅₀) in a series of pyridine derivatives against a breast cancer cell line.

| Derivative | Methyl Group Position | IC₅₀ (nM) |

| 59 | para | 4.9 |

| 61 | ortho | 91.9 |

| 62 | meta | 82.4 |

This data is derived from a study on pyridine derivatives and illustrates the positional importance of the methyl group. mdpi.com

The 2-amino group (-NH₂) is a cornerstone of the biological activity of this compound and its derivatives. This functional group is a key site for hydrogen bonding, a fundamental interaction in ligand-target recognition.

The amino group can act as both a hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with amino acid residues in a protein's active site. In many biologically active pyridine derivatives, the 2-amino group is essential for anchoring the molecule to its target. For example, in a study of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, the 2-amino group was a constant feature in the most potent compounds, suggesting its indispensability for activity. acs.org

Furthermore, the basicity of the amino group can be important for forming salt bridges with acidic residues in the target protein. Modifications to the amine, such as N-methylation to form a secondary amine (as in 6-methoxy-N-methylpyridin-2-amine), can alter its hydrogen bonding capacity and basicity, leading to changes in biological activity. nih.goveuropa.eu The planarity of the molecule, which is influenced by the amino group, also plays a role in how it interacts with its target. researchgate.net The ability of the amino group to participate in these crucial intermolecular interactions underscores its central role in the molecular recognition of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. For derivatives of this compound, QSAR models can provide valuable insights into the structural requirements for a desired biological effect and guide the design of new, more potent analogs.

QSAR studies on related structures, such as 6-methoxy benzamides, have successfully used methods like multiple linear regression (MLR) and artificial neural networks (ANN) to predict their antagonistic activity at the D2 receptor. nih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties—to build a mathematical relationship with biological activity. The predictive power of these models is often validated using cross-validation techniques. nih.gov

More advanced, multi-dimensional QSAR approaches, such as 3D-QSAR and 6D-QSAR, are also being employed to develop more accurate predictive models. nih.govresearchgate.net These methods consider the three-dimensional structure of the molecules and how they interact with their biological target. For instance, 6D-QSAR models have been shown to provide better predictions of biological activity compared to lower-dimensional models. nih.gov By applying these advanced QSAR techniques to a series of this compound derivatives, it is possible to develop robust predictive models that can accelerate the discovery of new compounds with optimized biological activity. biorxiv.org

Conformational Analysis and its Implications for Molecular Recognition and Activity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation of a molecule, particularly its bioactive conformation (the shape it adopts when binding to its target), is a critical factor in molecular recognition and biological activity.

Computational methods, such as molecular docking and pharmacophore modeling, are often used in conjunction with conformational analysis to understand these interactions at an atomic level. researchgate.net Docking studies can predict the preferred binding pose of a molecule within a receptor's active site, while pharmacophore models identify the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net For example, pharmacophore studies on related aminopyrimidine inhibitors have identified hydrogen bond acceptors and aromatic centers as key features for activity. researchgate.net

Understanding the conformational preferences of this compound derivatives allows for the rational design of new molecules that are pre-organized to adopt the bioactive conformation, potentially leading to enhanced potency and selectivity.

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Studies for Electronic and Structural Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Methoxy-3-methylpyridin-2-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), provide a balance of accuracy and computational efficiency for predicting molecular properties. tandfonline.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity and a greater potential for intramolecular charge transfer (ICT). researchgate.netmdpi.com For this compound, the HOMO is typically localized on the electron-rich aminopyridine ring, while the LUMO may be distributed across the pyridine (B92270) system. The analysis reveals regions susceptible to electrophilic and nucleophilic attack and provides insights into the molecule's electronic transitions. researchgate.net

| Parameter | Illustrative Value (eV) | Significance |

| HOMO Energy | -5.8 | Indicates electron-donating ability |

| LUMO Energy | -1.2 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.6 | Predicts chemical reactivity and stability |

This table presents illustrative data based on typical values for similar pyridine derivatives.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netwolfram.com In this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, identifying them as potential sites for hydrogen bonding or metal coordination. tandfonline.com The area around the amino group's hydrogen atoms would exhibit a positive potential. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed. These methods predict how the molecule might bind to a specific protein target. researchgate.net

Molecular docking algorithms place the ligand (this compound) into the binding site of a receptor and score the different poses based on binding affinity. researchgate.netbohrium.com This helps identify plausible binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts. semanticscholar.org

Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations provide a more dynamic picture, showing how the ligand and protein adapt to each other and revealing the stability of key interactions, which is crucial for confirming the initial docking results. tandfonline.com

In Silico Prediction of Reactivity and Metabolic Stability Pathways

Computational tools can predict the metabolic fate of a compound like this compound. Software can identify which sites on the molecule are most likely to be metabolized by cytochrome P450 enzymes. For this compound, likely sites of metabolism would include the methoxy group (O-demethylation) or potential oxidation of the pyridine ring or methyl group. Understanding metabolic stability is a key aspect of drug design, as it influences the compound's half-life and potential for producing toxic metabolites. bohrium.comnih.gov

Virtual Screening and Lead Optimization Strategies for Novel Ligands

This compound can serve as a fragment or starting point in a virtual screening campaign to discover more potent and selective ligands. nih.gov Large chemical libraries can be computationally screened against a biological target, with the initial hits often sharing structural features with the starting fragment. scispace.com

Once a "hit" compound is identified, lead optimization strategies are employed. This involves making small, targeted chemical modifications to the lead molecule to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For example, computational models like Free Energy Perturbation (FEP) can predict how changes, such as substituting the methyl group or altering the position of the methoxy group, will affect binding affinity. nih.govbiorxiv.org This iterative cycle of computational prediction and chemical synthesis accelerates the development of novel drug candidates. acs.org

Advanced Analytical and Spectroscopic Characterization in Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation and Conformational Studies

In the FT-IR spectrum of a related compound, 2-amino-5-chloropyridine, the N-H stretching vibrations of the primary amine group are observed in the 3500–3000 cm⁻¹ region. core.ac.uk Specifically, asymmetric and symmetric N-H stretching bands are expected. core.ac.uk For 6-Methoxy-3-methylpyridin-2-amine, similar characteristic bands for the amino group would be anticipated. The C-H stretching vibrations of the methyl and methoxy (B1213986) groups, as well as the aromatic ring, typically appear in the 3100–2800 cm⁻¹ range. smolecule.com

The presence of the methoxy group introduces characteristic C-O stretching vibrations. For instance, in 2-chloro-6-methoxypyridine-4-carboxylic acid, the O–CH₃ stretching vibrations are found between 1037 cm⁻¹ and 909 cm⁻¹. ukm.my The pyridine (B92270) ring itself exhibits a series of characteristic stretching and bending vibrations. Ring C-C stretching vibrations for substituted pyridines are typically observed in the 1625-1430 cm⁻¹ region. elixirpublishers.com FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds and the skeletal framework of the molecule. doi.orgasianpubs.org For example, in 2-methoxy-6-methyl pyridine, C-C stretching vibrations are identified at 1744, 1601, and 1503 cm⁻¹ in the FT-Raman spectrum. researchgate.net By combining FT-IR and FT-Raman data, a comprehensive vibrational assignment can be achieved, confirming the presence of all key functional groups and aiding in conformational analysis.

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference Spectra |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Aminopyridines core.ac.uk |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Substituted Pyridines asianpubs.org |

| C-H Stretch (Aliphatic) | Methyl (-CH₃), Methoxy (-OCH₃) | 3000 - 2850 | Substituted Pyridines ukm.my |

| C=C, C=N Stretch | Pyridine Ring | 1625 - 1430 | Substituted Pyridines elixirpublishers.com |

| C-O Stretch | Methoxy (-OCH₃) | 1300 - 1200 | Methoxypyridines smolecule.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the methyl group, the methoxy group, the amine group, and the pyridine ring. For a similar compound, 3-Methoxy-6-methylpyridin-2-amine, the methoxy protons are observed around δ 3.84 ppm. The methyl group protons would likely appear as a singlet in the aliphatic region (δ 2.0-2.5 ppm). The aromatic protons on the pyridine ring would appear at higher chemical shifts (δ 6.0-8.0 ppm), with their specific shifts and coupling patterns providing definitive information about their positions on the ring. rsc.org The amine protons often appear as a broad singlet. rsc.org

The ¹³C NMR spectrum provides complementary data. For 2-amino-6-methoxy-pyridine, the carbon of the methoxy group (CH₃) resonates at δ 52.4 ppm, while the carbons of the pyridine ring appear in the range of δ 97.4-162.8 ppm. rsc.org The carbon of the methyl group at position 3 would be expected in the aliphatic region of the spectrum. The precise chemical shifts are influenced by the electronic effects of the substituents, allowing for complete structural elucidation. ukm.mynih.gov

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Position/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Reference Compounds |

|---|---|---|---|---|

| Proton | -NH₂ | Broad singlet | - | Aminopyridines rsc.org |

| Proton | Pyridine Ring (H4, H5) | 6.0 - 7.5 | - | Substituted Pyridines rsc.org |

| Proton | -OCH₃ | ~3.8 | - | Methoxypyridines rsc.org |

| Proton | -CH₃ | ~2.2 | - | Methylpyridines rsc.org |

| Carbon | Pyridine Ring | - | 95 - 165 | Substituted Pyridines rsc.org |

| Carbon | -OCH₃ | - | ~53 | Methoxypyridines rsc.org |

| Carbon | -CH₃ | - | ~17 | Methylpyridines rsc.org |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. The molecular formula of the compound is C₇H₁₀N₂O, corresponding to a molecular weight of approximately 138.17 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

In an electron ionization (EI) mass spectrum, the parent molecule will lose an electron to form the molecular ion (M⁺•), which will then undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For substituted pyridines, common fragmentation pathways include the loss of substituents. For instance, the fragmentation of BIIB021, a complex purine (B94841) derivative containing a methoxy-dimethyl-pyridine moiety, showed a characteristic loss of formaldehyde (B43269) from the methoxy group, which served as a diagnostic tool for identifying metabolites. A similar loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy group could be expected for this compound. The analysis of these fragment ions allows for the confirmation of the compound's structure and the identification of its different parts. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not available in the searched literature, analysis of related aminopyridine structures reveals key features that would be expected. mdpi.com

Aminopyridine crystals are often stabilized by a network of intermolecular hydrogen bonds. epa.goviucr.org The amino group can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. epa.gov In the crystal structure of N'-(aminopyridine-2-carboximidamide), molecules are linked by N—H···N hydrogen-bonding interactions, forming a two-dimensional network. iucr.org For this compound, similar N—H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule would be a primary organizing force in the crystal lattice. The presence of the methoxy group's oxygen atom could also lead to weaker C—H···O interactions. The study of these intermolecular interactions is crucial for understanding the physical properties of the solid material and for crystal engineering. mdpi.comacs.org

Table 3: Typical Crystallographic Data for Aminopyridine Derivatives

| Parameter | Description | Example from Related Compounds |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic mdpi.com |

| Space Group | Describes the symmetry of the unit cell. | P2₁/c or C2/c mdpi.com |

| Hydrogen Bonding | Key intermolecular interactions stabilizing the crystal. | N—H···N (amine to pyridine N), N—H···O epa.govacs.org |

| Stacking | Arrangement of aromatic rings. | π-π stacking or offset arrangements iucr.org |

Chromatographic Methods (e.g., HPLC) for Purity Assessment of Research Compounds

High-performance liquid chromatography (HPLC) is a standard and essential technique for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products. researchgate.net The method's effectiveness relies on the differential partitioning of the compound between a stationary phase (the column) and a mobile phase. sielc.com

For the analysis of aminopyridines, which are hydrophilic compounds, reverse-phase HPLC is commonly employed. helixchrom.comsefh.es A typical setup uses a C18-bonded silica (B1680970) column. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.net For mass spectrometry-compatible methods, volatile buffers like ammonium (B1175870) acetate (B1210297) or acids like formic acid are used instead of non-volatile phosphate (B84403) buffers. sielc.com Detection is typically performed using a UV detector, as the pyridine ring possesses a strong chromophore. For instance, a method for determining aminopyridine impurities used a C18 column with a mobile phase of phosphate buffer and methanol (90:10) at 35°C, with UV detection at 280 nm. Such methods can be validated for precision, accuracy, and linearity to ensure reliable purity assessment. researchgate.netijpras.com

On-Tissue Chemical Derivatization in Mass Spectrometry Imaging for Metabolite Research

Mass spectrometry imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. However, many small molecule metabolites, including certain amines, are often difficult to detect due to poor ionization efficiency or low abundance. On-tissue chemical derivatization (OTCD) is an advanced strategy developed to overcome these limitations. nih.govnih.gov This approach involves reacting the target analytes with a chemical tag directly on the tissue surface prior to MSI analysis. The tag enhances the sensitivity and specificity of detection by improving ionization and shifting the analyte's mass-to-charge ratio to a less crowded region of the spectrum. nih.govacs.org

Primary amines are a common functional group targeted by OTCD. nih.govnih.gov Reagents like coniferyl aldehyde (CA) or N,N,N-trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide (TMPA) can be used to specifically react with amine-containing metabolites, such as amino acids and neurotransmitters, enabling their visualization in tissues. nih.govacs.org As this compound is a primary amine, it represents a class of compounds that could be either utilized as a derivatizing agent itself (if appropriately functionalized) or be a target metabolite in biological systems. The study of the distribution of such aminopyridine compounds in tissues could be significantly enhanced by using OTCD-MSI, providing crucial insights in fields like pharmacology and toxicology. acs.org

Derivatization and Analog Development Strategies

Synthetic Approaches for Structural Diversification of the Pyridine (B92270) Core

The pyridine ring is a privileged scaffold in drug discovery, and numerous synthetic methods exist for its diversification. acs.org General strategies often begin with a precursor chalcone, which can be treated with reagents like 2-cyanothioacetamide (B47340) to form a pyridinethione. This intermediate serves as a versatile precursor for synthesizing a variety of targeted thienopyridine derivatives. researchgate.net Another approach involves the cyclization of intermediates, such as reacting 3-acetyl-7-hydroxychromen-2-one with ammonium (B1175870) acetate (B1210297) to yield a pyridine derivative. gkyj-aes-20963246.com These methods allow for the construction of a diverse library of analogs based on the central pyridine structure. tandfonline.com

Altering the substituents on the pyridine ring is a key strategy to modulate the electronic properties and steric profile of a compound, thereby influencing its biological activity and selectivity. For aminopyridine series, structural modifications that reduce the electron density of the pyridine ring have been shown to be effective in mitigating safety liabilities. nih.gov This can be achieved by introducing electron-withdrawing groups or replacing existing groups.

Furthermore, the hybridization of the pyridine moiety with other heterocyclic pharmacophores, such as 1,3,4-oxadiazole, is a promising approach to develop novel compounds with potentially enhanced anticancer activity. acs.org For instance, research has shown that creating hybrid compounds by linking the pyridine core to other rings like pyrazole (B372694) or thiazole (B1198619) can yield derivatives with significant biological potential. nih.gov The strategic placement and nature of these substituents are crucial for optimizing interactions with biological targets.

Table 1: Examples of Pyridine Ring Modifications and Their Outcomes

| Base Scaffold | Modification Strategy | Example of Resulting Structure | Observed Outcome | Reference |

| 3-methoxy-2-aminopyridine | Reduce ring electron density | Introduction of electron-withdrawing groups | Reduced potential for mutagenicity and time-dependent drug-drug interaction (TDI) | nih.gov |

| Pyridine | Hybridization with other heterocycles | 1,3,4-oxadiazole-pyridine hybrid | Potent activity against various cancer cell lines | acs.org |

| Pyridine | Addition of heterocyclic rings | Pyridine-pyrazole derivative | Synthesis of biologically active compounds for screening | nih.gov |

The amino group on the pyridine ring is a critical site for modification, as it can act as a nucleophile and a hydrogen bond donor, playing a significant role in receptor binding. evitachem.com Derivatization of this amine functionality allows for the exploration of structure-activity relationships and the optimization of target engagement.

Scaffold Hopping and Bioisosteric Replacement in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical entities, improve drug-like properties, and navigate patent landscapes. researchgate.netnih.govnih.gov These approaches involve replacing the central core (scaffold) or specific functional groups of a molecule with alternatives that maintain similar biological activity. nih.govresearchgate.net This is particularly relevant for lead optimization, where the goal is to retain the desired pharmacology while improving pharmacokinetics or reducing toxicity. nih.gov

For pyridine-containing compounds, several bioisosteric replacements have proven effective. One common strategy is the replacement of the pyridine ring with a benzonitrile. researchgate.net The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen, and this switch has been useful in displacing "unhappy water" molecules from a binding site, which can improve binding entropy. researchgate.net Other replacements for the pyridine scaffold include:

2-Difluoromethylpyridine: This group can serve as a bioisostere for pyridine-N-oxide, in some cases enhancing the biological activity of the parent compound. rsc.org

Saturated Rings: Small, rigid aliphatic rings like 3-azabicyclo[3.1.1]heptane have been used to replace pyridine rings. chemrxiv.orgnih.gov This type of replacement can lead to dramatic improvements in physicochemical properties, including increased water solubility and metabolic stability, and decreased lipophilicity. chemrxiv.org

Electron-Deficient Heterocycles: In cases where a scaffold is prone to oxidative metabolism, replacing an electron-rich ring system with a more electron-deficient one (e.g., swapping a quinoline (B57606) for a pyridine) can significantly lower metabolic clearance. nih.gov

These strategies allow chemists to explore novel chemical space while retaining the key pharmacophoric features necessary for biological function. u-strasbg.fr

Table 2: Examples of Bioisosteric Replacements for the Pyridine Scaffold

| Original Scaffold/Group | Bioisosteric Replacement | Rationale / Improved Property | Reference |

| 4-Substituted Pyridine | 2-Substituted Benzonitrile | Mimics hydrogen-bond acceptor ability; can displace unfavorable water molecules in binding sites. | researchgate.net |

| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Can enhance biological activity (e.g., quorum sensing inhibition). | rsc.org |

| Pyridine Ring | 3-Azabicyclo[3.1.1]heptane | Increased water solubility, enhanced metabolic stability, decreased lipophilicity. | chemrxiv.org |

| Electron-Rich Aromatic Ring (e.g., Quinoline) | Electron-Deficient Heterocycle (e.g., Pyridine) | Mitigates rapid oxidative metabolism by cytochrome P450 enzymes. | nih.gov |

Strategies for Mitigating Undesirable Chemical Reactivity through Structural Modification

A critical aspect of drug development is identifying and mitigating potential safety risks, such as mutagenicity or the formation of reactive metabolites that can lead to drug-drug interactions. Compounds containing a 3-methoxy-2-aminopyridine moiety have been identified as a promising lead series in some therapeutic areas, but have also shown potential for metabolic activation into reactive species. nih.gov

Research has demonstrated that this liability can be addressed through targeted structural modifications. The primary hypothesis is that metabolic oxidation of the electron-rich aminopyridine ring leads to the formation of a reactive metabolite. nih.gov Therefore, strategies to mitigate this risk focus on preventing this metabolic activation. Two successful approaches include:

Reducing the Electron Density of the Pyridine Ring: By introducing electron-withdrawing substituents to the pyridine core, the ring becomes less susceptible to oxidative metabolism by cytochrome P450 enzymes. This strategy directly addresses the root cause of the metabolic activation. nih.govnih.gov

These investigations show that a proactive approach to structural modification, guided by an understanding of metabolic pathways, can successfully engineer safer compounds by minimizing the potential for undesirable chemical reactivity. nih.gov

Table 3: Strategies to Mitigate Undesirable Reactivity in Aminopyridine Scaffolds

| Modification Strategy | Mechanism | Desired Outcome | Reference |

| Reduce electron density of the pyridine ring | Makes the ring less prone to P450-mediated oxidation. | Reduction in the formation of reactive metabolites, leading to lower mutagenicity and time-dependent inhibition (TDI). | nih.govnih.gov |

| Block the reactive site | Physically prevents metabolic oxidation at a specific vulnerable position on the ring. | Minimizes or eliminates the formation of a specific reactive metabolite, mitigating associated safety risks. | nih.gov |

Potential Research Applications and Future Directions

Rational Design of Novel Chemical Entities as Scaffolds for Drug Discovery Research

The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net The specific substitution pattern of 6-Methoxy-3-methylpyridin-2-amine offers a distinct framework for the rational design of new therapeutic agents. chemimpex.com Its structure can be systematically modified to optimize interactions with biological targets, potentially leading to the discovery of novel drugs with enhanced efficacy and specificity. chemimpex.comacs.org

Fragment-based drug design (FBDD) is a key strategy where small molecular fragments are identified and then grown or combined to create lead compounds. nih.gov The this compound scaffold can serve as a foundational fragment in FBDD, enabling the exploration of chemical space around a proven pharmacophore. nih.gov For instance, derivatives of similar aminopyridines have been investigated as inhibitors for enzymes like inducible nitric oxide synthase (iNOS), which is implicated in inflammatory diseases. nih.gov The methoxy (B1213986) and methyl groups on the pyridine ring can influence the compound's binding affinity and selectivity towards specific targets.

Furthermore, the amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of extensive compound libraries for high-throughput screening. This adaptability is crucial in developing multi-target-directed ligands (MTDLs), a modern approach in drug design for complex diseases like Alzheimer's. nih.gov The ability to create diverse derivatives from this scaffold is essential for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles.

Applications in Advanced Material Science Research

The applications of pyridine derivatives extend beyond pharmaceuticals into the realm of advanced materials science. ontosight.ainumberanalytics.comijarsct.co.in The aromatic and electron-donating nature of the pyridine ring in this compound makes it a candidate for the development of novel materials with specific electronic and optical properties. smolecule.com Pyridine-based compounds are utilized in creating polymers, dyes, and organic light-emitting diodes (OLEDs). numberanalytics.comijarsct.co.inbohrium.com

Research into pyridine derivatives has also shown their potential in developing conductive organic materials and materials for energy storage. ijarsct.co.in The structural features of this compound could be leveraged to design new materials with tailored properties for applications in electronic devices and sensors. ijarsct.co.inoatext.comopenaccessjournals.com

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are essential tools for elucidating the functions of proteins and exploring complex biological pathways. The this compound scaffold can be used to develop such probes. By attaching a reporter group, such as a fluorescent tag or a radioisotope, to the molecule, researchers can track its distribution and interaction with biological targets in real-time.

For example, fluorinated analogs of aminopyridines have been developed as potential positron emission tomography (PET) imaging agents for visualizing the expression of enzymes like iNOS in vivo. nih.gov The development of such imaging agents is crucial for understanding disease mechanisms and for the diagnosis of various pathological conditions. The this compound core could be similarly modified to create probes for other biological targets, aiding in the validation of new drug targets and the study of disease progression.

Emerging Methodologies in Pyridine Chemistry Research and Development

The synthesis and functionalization of pyridine derivatives is an active area of chemical research. thieme-connect.com Traditional methods for pyridine synthesis often require harsh conditions and can lack regioselectivity. thieme-connect.comnih.gov However, recent advancements are focusing on more efficient and sustainable approaches.

Emerging methodologies include:

Transition-Metal-Catalyzed C-H Functionalization: This powerful technique allows for the direct introduction of functional groups onto the pyridine ring, avoiding the need for pre-functionalized starting materials. thieme-connect.comthieme-connect.com This approach is more atom-economical and can provide access to novel derivatives that are difficult to synthesize using classical methods. researchgate.net

Photocatalysis and Electrocatalysis: These methods utilize light or electricity to drive chemical reactions under mild conditions, offering high selectivity and reducing the reliance on hazardous reagents. numberanalytics.comacs.org

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex pyridine derivatives in a single step from three or more starting materials, improving efficiency and reducing waste. bohrium.com

Flow Chemistry: Conducting reactions in continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and facilitating safer and more scalable synthesis.

These advanced synthetic strategies are expanding the toolkit available to chemists for creating novel and diverse pyridine-based molecules, including derivatives of this compound, for a wide range of applications. numberanalytics.com

Q & A

Basic: What are the recommended synthetic routes for 6-Methoxy-3-methylpyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, starting from 5-bromo-2-methylpyridin-3-amine, a Suzuki-Miyaura coupling with methoxy-substituted boronic acids can introduce the methoxy group at position 6 . Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved yields.

- Solvent : Ethanol or DMF under reflux (8–10 hours).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Key challenges include avoiding over-oxidation of the amine group and controlling regioselectivity. Industrial-scale synthesis may employ continuous flow reactors for efficiency .

Advanced: How do steric and electronic effects of the methoxy and methyl groups influence the compound’s reactivity in substitution reactions?

Methodological Answer:

The methoxy group at position 6 is electron-withdrawing (via resonance), directing electrophilic attacks to positions 4 and 5 of the pyridine ring. The methyl group at position 3 introduces steric hindrance, reducing reactivity at adjacent positions. Experimental evidence from analogous compounds (e.g., 3-Iodo-2-methoxy-6-methylpyridin-4-amine) shows that:

- Nucleophilic substitution : Methoxy groups are replaceable under acidic conditions (e.g., H₂SO₄/H₂O), while methyl groups remain inert .

- Oxidation : The methyl group can be oxidized to a carboxylic acid using KMnO₄, altering solubility and bioactivity .

Computational studies (DFT) are recommended to map charge distribution and predict reaction sites .

Basic: What analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions. For example, the methoxy group shows a singlet at ~3.8 ppm, while the methyl group appears as a triplet at ~2.3 ppm .

- HPLC : Quantifies purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₁₀N₂O, calculated 138.08 g/mol) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX programs ).

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from structural analogs with minor substitutions (e.g., halogen vs. methyl groups). Strategies include:

-

Comparative SAR Tables :

Compound Substituents Bioactivity 6-Methoxy-3-methyl CH₃, OCH₃ Enzyme inhibition (IC₅₀ = 2.1 µM) 6-Chloro-3-methyl CH₃, Cl Cytotoxicity (IC₅₀ = 5.8 µM) 6-Methoxy-5-fluoro F, OCH₃ No activity Source: Analog data from . -

Assay standardization : Use isogenic cell lines and consistent protocols (e.g., ATP-based viability assays).

-

Docking Studies : AutoDock Vina to predict binding modes to targets like COX-2 or β3-adrenergic receptors .

Basic: What are the solubility and stability considerations for this compound in aqueous vs. organic solvents?

Methodological Answer:

- Solubility :

- Stability :

Advanced: How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

- QSAR Models : Correlate substituent properties (e.g., Hammett σ, logP) with IC₅₀ values. For example, electron-withdrawing groups at position 6 enhance enzyme inhibition .

- Molecular Dynamics : Simulate ligand-receptor binding (e.g., β3-adrenergic receptor) to identify critical interactions (e.g., hydrogen bonds with Ser319) .

- ADMET Prediction : SwissADME or ADMETLab to optimize pharmacokinetics (e.g., reduce CYP450 inhibition) .

Basic: What safety and handling protocols are essential for working with this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.